molecular formula C17H29ClN2O B13741516 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride CAS No. 25517-21-9

1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride

Cat. No.: B13741516
CAS No.: 25517-21-9
M. Wt: 312.9 g/mol
InChI Key: SWRSTPSPOWYSQW-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is a compound that features a unique adamantyl group attached to a pyrrolidinepropionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the reaction of adamantane derivatives with pyrrolidinepropionamide under specific conditions. One common method involves the use of 1-adamantylamine as a starting material, which is then reacted with pyrrolidinepropionamide in the presence of hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with formamide to produce N-(1-adamantyl)formamide. This intermediate is subsequently hydrolyzed with hydrochloric acid to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions to form adamantyl ketones or alcohols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various adamantyl derivatives, such as adamantyl ketones, alcohols, and substituted adamantanes .

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Adamantylacetic acid
  • N-(1-adamantyl)-acetamide
  • N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide

Uniqueness: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its specific combination of the adamantyl group with the pyrrolidinepropionamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

25517-21-9

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

IUPAC Name

N-(1-adamantyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C17H28N2O.ClH/c20-16(3-6-19-4-1-2-5-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H

InChI Key

SWRSTPSPOWYSQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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